

Reactivity and stability of 2-Chloro-5-(trifluoromethyl)benzoyl chloride

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Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethyl)benzoyl chloride
Cat. No.:	B1585943

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An In-depth Technical Guide to the Reactivity and Stability of **2-Chloro-5-(trifluoromethyl)benzoyl chloride**

Introduction: A Keystone Intermediate in Modern Synthesis

2-Chloro-5-(trifluoromethyl)benzoyl chloride, identified by CAS No. 657-05-6, is a highly functionalized aromatic acyl chloride.^[1] Its molecular structure, featuring a reactive acyl chloride group ortho to a chlorine atom and meta to a strongly electron-withdrawing trifluoromethyl group, makes it a uniquely valuable and versatile intermediate in the synthesis of complex organic molecules. This guide provides an in-depth analysis of its chemical reactivity, stability profile, and handling protocols, tailored for researchers and professionals in drug development and fine chemical synthesis. Its strategic importance lies in its role as a building block for introducing the 2-chloro-5-(trifluoromethyl)benzoyl moiety into larger molecules, a common structural motif in advanced pharmaceuticals and agrochemicals.^[2]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in a laboratory or industrial setting. The properties of **2-Chloro-5-(trifluoromethyl)benzoyl chloride** are summarized below.

Property	Value	Source
CAS Number	657-05-6	[1]
Molecular Formula	C ₈ H ₃ Cl ₂ F ₃ O	[1]
Molecular Weight	243.01 g/mol	[1]
Appearance	Colorless to light red liquid	[3]
Boiling Point	188-190 °C (lit.)	
Density	~1.4 g/mL at 25 °C	

Section 1: Molecular Structure and Electronic Landscape

The reactivity of **2-Chloro-5-(trifluoromethyl)benzoyl chloride** is a direct consequence of the interplay between its constituent functional groups. The electronic effects of these substituents create a highly activated electrophilic center at the carbonyl carbon.

- The Acyl Chloride Group (-COCl): This is the primary site of reactivity. The high electronegativity of both the oxygen and chlorine atoms strongly polarizes the carbonyl group, withdrawing electron density from the central carbon atom. This induction makes the carbonyl carbon highly electron-deficient ($\delta+$) and thus an excellent target for nucleophilic attack.[\[4\]](#)[\[5\]](#)
- The Trifluoromethyl Group (-CF₃): As one of the most powerful electron-withdrawing groups in organic chemistry, the -CF₃ substituent significantly impacts the molecule's electronic properties.[\[6\]](#)[\[7\]](#) Its strong inductive effect (-I) further withdraws electron density from the aromatic ring and, by extension, from the attached carbonyl carbon. This enhances the electrophilicity of the acyl chloride, making it more reactive towards nucleophiles than non-fluorinated analogues.[\[6\]](#)[\[8\]](#)
- The ortho-Chlorine Atom (-Cl): The chlorine atom at the 2-position also contributes an inductive electron-withdrawing effect (-I), further activating the carbonyl group. Additionally, its position introduces steric hindrance, which can influence the approach of bulky

nucleophiles to the reaction center.[9][10] This steric factor can sometimes be exploited to achieve selectivity in competitive reaction environments.

The cumulative effect of these groups is a highly polarized and reactive molecule, primed for nucleophilic acyl substitution.

Caption: Inductive electron withdrawal ($-I$) by substituents, enhancing the electrophilicity (δ^{++}) of the carbonyl carbon.

Section 2: Chemical Reactivity Profile

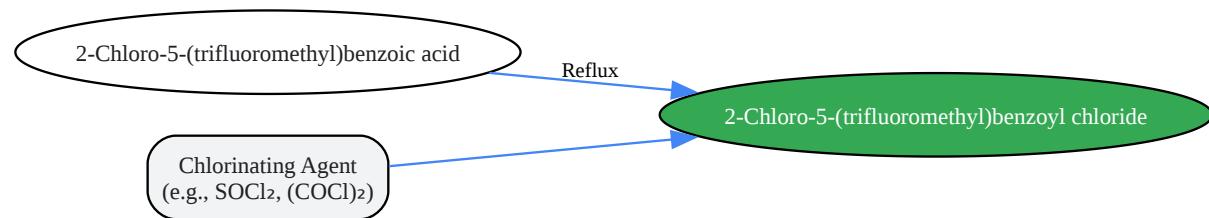
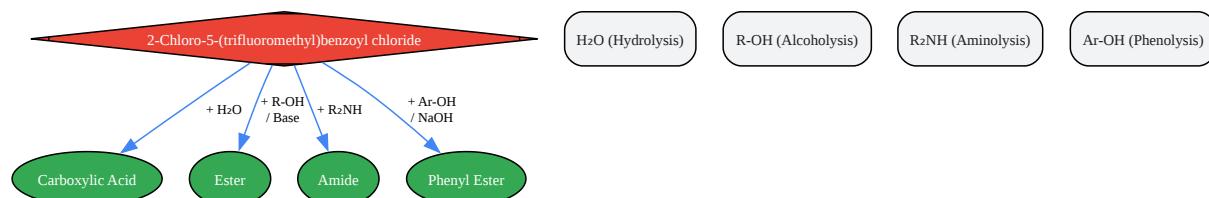
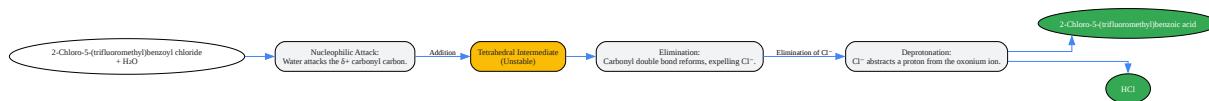
The primary reaction pathway for **2-Chloro-5-(trifluoromethyl)benzoyl chloride** is nucleophilic acyl substitution. This mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.[5][11]

Hydrolysis: The Primary Stability Concern

Like all acyl chlorides, this compound reacts readily with water in an exothermic hydrolysis reaction to yield the corresponding carboxylic acid and hydrogen chloride gas.[12][13] This reactivity underscores its high moisture sensitivity.

Reaction: $C_8H_3Cl_2F_3O + H_2O \rightarrow C_8H_4ClF_3O_2$ (2-Chloro-5-(trifluoromethyl)benzoic acid) + HCl

The reaction proceeds via a nucleophilic addition-elimination mechanism.



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